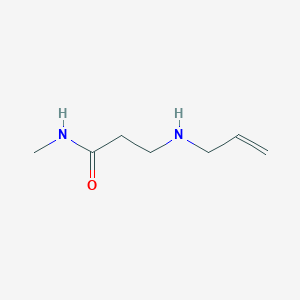![molecular formula C10H19N3 B1437146 N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine CAS No. 1174306-05-8](/img/structure/B1437146.png)
N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine
説明
“N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The compound also has an ethyl group attached to the pyrazole ring, a methyl group attached to a nitrogen atom, and an isobutyl group attached to the same nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a heterocyclic aromatic ring with two nitrogen atoms . The ethyl group would be attached to one of the carbon atoms in the pyrazole ring, and the isobutyl and methyl groups would be attached to a nitrogen atom .科学的研究の応用
Drug Development
“N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine” compounds are integral in the development of new drugs due to their structural versatility and reactivity. They serve as key intermediates in synthesizing a wide range of therapeutic agents. For instance, pyrazole derivatives have been explored for their potential in creating novel treatments for infectious diseases, showcasing a broad spectrum of biological activities .
Antimicrobial Agents
Research has indicated that pyrazole-based compounds exhibit significant antimicrobial properties. This makes them valuable in the pharmaceutical industry for developing new antibiotics and antifungal agents, particularly in the face of rising antibiotic resistance .
Anticancer Research
The structural framework of pyrazole is often found in compounds with anticancer activities. The manipulation of the pyrazole core in “N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine” can lead to the discovery of novel anticancer agents, contributing to the ongoing fight against various forms of cancer .
Biochemistry Studies
In biochemistry, these compounds are used to study enzyme interactions and mechanisms. Their ability to bind selectively to enzymes or proteins makes them suitable for probing biochemical pathways and understanding the molecular basis of diseases.
Molecular Docking Studies
Molecular docking studies utilize “N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine” derivatives to simulate the interaction between drugs and their targets. This helps in predicting the affinity and activity of drugs, thereby aiding in the design of more effective therapeutic molecules .
Agricultural Chemistry
Pyrazole derivatives are also applied in agricultural chemistry for the development of herbicides and pesticides. Their biological properties can be harnessed to control pests and diseases in crops, contributing to increased agricultural productivity .
作用機序
Target of Action
Pyrazole derivatives, which include “N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine”, are known to have a wide range of biological activities . They are often used as core structures in the development of drugs with various targets.
Mode of Action
The mode of action of a compound is determined by its interaction with its biological targets. Pyrazole derivatives are known to interact with various enzymes and receptors, leading to changes in cellular processes . .
Biochemical Pathways
Pyrazole derivatives can affect various biochemical pathways depending on their specific targets . Without specific information on the targets of “N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine”, it’s difficult to summarize the affected pathways and their downstream effects.
Safety and Hazards
特性
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-4-13-8-10(7-12-13)6-11-5-9(2)3/h7-9,11H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKUVJQYYSTQFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CNCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



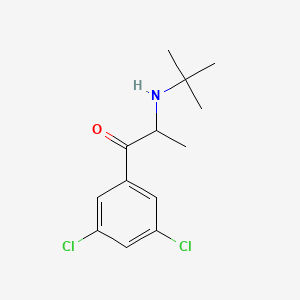

![2,7-dimethyl-5-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B1437072.png)
![3-Phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride](/img/structure/B1437073.png)
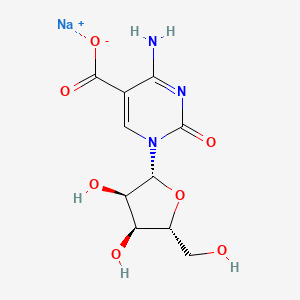
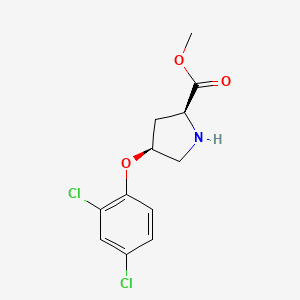

![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-ethoxyaniline](/img/structure/B1437078.png)
![N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline](/img/structure/B1437079.png)
![N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline](/img/structure/B1437081.png)
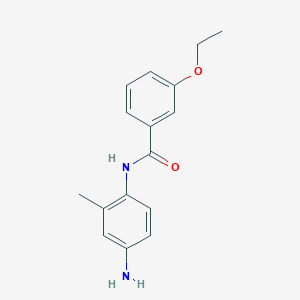
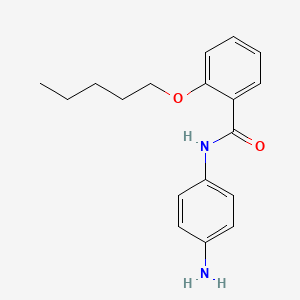
![5-Bromo-7-methyl-2,3-dihydrofuro-[2,3-f][1,4]benzodioxine-8-carboxylic acid](/img/structure/B1437085.png)
